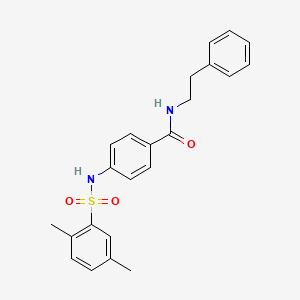

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide

Description

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-17-8-9-18(2)22(16-17)29(27,28)25-21-12-10-20(11-13-21)23(26)24-15-14-19-6-4-3-5-7-19/h3-13,16,25H,14-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBKQSLXLBJZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the sulfonamide intermediate: The reaction between 2,5-dimethylbenzenesulfonyl chloride and an appropriate amine, such as phenethylamine, under basic conditions (e.g., using sodium hydroxide) to form the sulfonamide intermediate.

Coupling with benzoyl chloride: The sulfonamide intermediate is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenylsulfonamido)-N-phenethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Phenethylbenzamide (Rip-A)

- Structure : Lacks the sulfonamido and dimethylphenyl groups present in the target compound.

- Synthesis : Prepared via a Schotten-Bauman reaction between benzoyl chloride and phenethylamine, yielding 84% purity .

- Properties: Simpler structure results in lower molecular weight (265.3 g/mol vs. ~438.5 g/mol for the target compound) and higher solubility in non-polar solvents.

- Bioactivity : Rip-A lacks sulfonamide-mediated enzyme inhibition but may exhibit mild CNS activity due to the phenethylamine moiety .

Triazole-Sulfonamide Derivatives (e.g., Compounds [7–9])

- Structure : Feature a triazole ring instead of a benzamide core.

- Synthesis : Derived from hydrazinecarbothioamides cyclized under basic conditions .

- Properties : Triazole rings enhance metabolic stability and π-π stacking interactions, whereas the target compound’s benzamide core may improve binding to aromatic residue-rich targets (e.g., kinases) .

Pesticide Benzamides (e.g., Diflufenican)

- Structure: Contains a pyridinecarboxamide and trifluoromethylphenoxy group.

- Function: Acts as a herbicide by inhibiting carotenoid biosynthesis.

Physicochemical and Spectral Data Comparison

| Property | 4-(2,5-Dimethylphenylsulfonamido)-N-phenethylbenzamide | N-Phenethylbenzamide (Rip-A) | Triazole-Sulfonamide [7–9] |

|---|---|---|---|

| Molecular Weight | ~438.5 g/mol | 265.3 g/mol | ~450–470 g/mol |

| IR Peaks | 1247 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O) | 1663 cm⁻¹ (C=O) | 1255 cm⁻¹ (S=O), no C=O |

| Solubility | Moderate in DMSO | High in ethanol | Low in polar solvents |

| Bioactivity Potential | Enzyme inhibition (sulfonamide) | Mild CNS modulation | Antifungal/antimicrobial |

Biological Activity

4-(2,5-Dimethylphenylsulfonamido)-N-phenethylbenzamide is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20N2O2S

- Molecular Weight : 304.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to modulate these targets through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for tumor growth and inflammation.

- Receptor Modulation : The compound can act as an antagonist or agonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines, thereby alleviating conditions like arthritis.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |

| Antimicrobial | Disrupts bacterial cell wall synthesis |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. The IC50 value was determined to be approximately 15 µM, indicating significant potency against cancer cell lines .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups. This effect was attributed to its ability to inhibit NF-kB signaling pathways .

- Antibacterial Efficacy : Research published in Antibiotics demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.